molecular formula C9H7Cl2FO2 B6356514 Ethyl 3,5-dichloro-2-fluorobenzoate CAS No. 1520350-87-1

Ethyl 3,5-dichloro-2-fluorobenzoate

Cat. No.: B6356514
CAS No.: 1520350-87-1
M. Wt: 237.05 g/mol
InChI Key: WYJPNPXRJYINEH-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichloro-2-fluorobenzoate is a fluorinated and chlorinated aromatic ester building block designed for research and development applications. Compounds in this chemical class are highly valued in synthetic organic chemistry, particularly as key intermediates in the pharmaceutical industry for the construction of Active Pharmaceutical Ingredients (APIs) . The strategic incorporation of halogen atoms on the benzoate ring system makes this compound a versatile precursor for further functionalization, enabling the synthesis of more complex target molecules . Similar fluorobenzoate derivatives are frequently employed in the synthesis of radiopharmaceuticals and as prosthetic groups for labeling peptides and proteins, which are critical in positron emission tomography (PET) imaging agent development . In agrochemical research, such halogenated benzoates can serve as core structures for developing new molecules with potential herbicidal or antibacterial activities . As a specialty chemical, it is typically supplied in high purity to meet the stringent requirements of research applications. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,5-dichloro-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJPNPXRJYINEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3,5 Dichloro 2 Fluorobenzoate and Its Analogues

Established Synthetic Pathways to Halogenated Benzoate (B1203000) Esters

The final step in the synthesis of Ethyl 3,5-dichloro-2-fluorobenzoate is typically the formation of the ethyl ester. This is a well-understood transformation in organic chemistry, with several reliable methods available for converting a carboxylic acid, in this case, 3,5-dichloro-2-fluorobenzoic acid, into its corresponding ester.

Direct esterification, particularly the Fischer-Speier esterification, remains a fundamental and widely used method for preparing benzoate esters. This acid-catalyzed reaction involves heating the parent carboxylic acid with an excess of the desired alcohol (ethanol) to drive the equilibrium towards the ester product.

A significant challenge in Fischer esterification is the equilibrium nature of the reaction, which can be difficult to manage, especially in closed-vessel systems where water cannot be easily removed. usm.my To overcome this, a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄), is typically employed. usm.myresearchgate.net Research on the synthesis of related substituted benzoates, like ethyl-4-fluoro-3-nitrobenzoate, has demonstrated that microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction rates compared to conventional heating methods. usm.my For instance, optimizing the reaction at 130°C under sealed-vessel microwave conditions can lead to high yields in a much-reduced timeframe. usm.my

Solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, offer a more environmentally benign alternative to mineral acids. ijstr.orgepa.gov These catalysts are effective under solvent-free conditions and can be used for the esterification of benzoic acids bearing both electron-donating and electron-withdrawing groups, providing high yields with alcohols like methanol (B129727) and benzyl (B1604629) alcohol. ijstr.orgepa.gov

Table 1: Comparison of Catalytic Methods for Direct Esterification of Substituted Benzoic Acids

Catalyst System Alcohol Conditions Key Advantages
Sulfuric Acid (H₂SO₄) Ethanol (B145695) Conventional Reflux or Microwave Well-established, cost-effective. usm.myresearchgate.net
Tin(II) Compounds C7-C13 Alcohols 160°C to 250°C, Distillation High purity product without base treatment. google.com

This table is generated based on data from various sources discussing esterification of substituted benzoic acids.

An alternative and often more efficient route to esters involves the reaction of an acyl halide with an alcohol. For the synthesis of this compound, the precursor would be 3,5-dichloro-2-fluorobenzoyl chloride. This method is highly effective because the reaction is essentially irreversible, in contrast to the equilibrium-limited Fischer esterification. libretexts.org

The process involves converting the carboxylic acid to the more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol. libretexts.org To neutralize the hydrochloric acid (HCl) byproduct, which can cause unwanted side reactions, a non-nucleophilic base such as pyridine (B92270) is commonly added to the reaction mixture. libretexts.org This reaction is generally fast and proceeds under mild conditions, often at low temperatures, to afford the desired ester in excellent yields. organic-chemistry.org

Advanced and Optimized Synthetic Strategies for this compound Precursors

The synthesis of the key intermediate, 3,5-dichloro-2-fluorobenzoic acid, requires precise control over the introduction of halogen atoms onto the aromatic ring. This is a non-trivial synthetic challenge due to the complex interplay of directing effects from multiple halogen substituents.

Achieving the specific 3,5-dichloro-2-fluoro substitution pattern demands a regioselective approach. In electrophilic aromatic substitution reactions, existing substituents on the ring dictate the position of incoming groups. numberanalytics.com Halogens are deactivating yet ortho-, para-directing. numberanalytics.com Therefore, the synthesis of a polysubstituted benzene (B151609) ring like that in the target molecule often requires a multi-step sequence where the order of halogen introduction is critical.

For example, a synthetic strategy might start with a precursor like 4-chloro-3,5-difluorobenzonitrile. researchgate.net A sequence involving nitration, selective reduction of the nitro group to an amine, followed by diazotization and chlorination (Sandmeyer reaction) can be employed to install the second chlorine atom at the desired position. researchgate.net The regioselectivity of the initial nitration step is guided by the existing halogen substituents. Subsequently, hydrolysis of the nitrile group would yield the desired benzoic acid precursor. Direct functionalization can also be achieved through methods like lithiation using a "superbase" followed by reaction with an electrophile, which allows for highly regioselective substitution on certain aromatic systems. nih.gov

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. chemrxiv.org In the context of synthesizing halogenated aromatics, catalysts play several crucial roles.

Lewis acids like zirconium tetrachloride (ZrCl₄) can catalyze the halogenation of aromatic compounds using N-halosuccinimides (NCS for chlorination, NBS for bromination) as the halogen source. researchgate.net This approach offers high selectivity under mild reaction conditions. researchgate.net Carborane-based Lewis bases have also been developed as catalysts for aromatic halogenation, proving effective even for electron-deficient arenes and in the late-stage functionalization of complex molecules. chemrxiv.org

Furthermore, transition metal catalysis is indispensable for constructing complex aromatic systems. ub.edu Palladium-catalyzed cross-coupling reactions, for instance, are widely used, although the synthesis of some aryl halides can require robust catalysts to overcome high reaction temperatures that might otherwise lead to catalyst degradation. researchgate.net Halogen exchange reactions, another important transformation, can be facilitated by copper catalysts, allowing for the conversion of more accessible halogenated compounds into less common ones. ub.edu

Table 2: Selected Catalytic Systems in Aromatic Halogenation

Catalyst Type Reagent Transformation Key Features
Lewis Acid (e.g., ZrCl₄) N-Halosuccinimides (NXS) Electrophilic Halogenation High selectivity, mild conditions. researchgate.net
Carborane-based Lewis Base N-Halosuccinimides (NXS) Electrophilic Halogenation Applicable to electron-deficient arenes. chemrxiv.org
Copper (Cu) Aryl Halides Halogen Exchange (Finkelstein Reaction) Converts accessible halides to others. ub.edu

This table summarizes various catalytic approaches used in the synthesis of halogenated aromatic compounds.

To enhance synthetic efficiency, reduce waste, and simplify purification processes, chemists are increasingly developing "one-pot" procedures where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates. Such strategies are highly valuable for the synthesis of complex molecules like halogenated benzoates.

Synthesis of Key Intermediate Compounds Relevant to this compound Derivatization

Preparation of Dichloro-fluorobenzoic Acid Derivatives

The synthesis of the core benzoic acid structure with the desired halogen substitution pattern is a critical step. Various methods have been developed to produce dichloro-fluorobenzoic acids and their derivatives.

One established route involves the Friedel-Crafts acylation of a dichlorofluorobenzene, followed by oxidation. For instance, 2,4-dichloro-5-fluoro-benzoic acid can be prepared from 2,4-dichlorofluorobenzene. The starting material is first reacted with acetyl chloride in the presence of an acylation catalyst like aluminum chloride to form 2,4-dichloro-5-fluoro-acetophenone. This intermediate is then oxidized using a sodium hypochlorite (B82951) solution to yield the final benzoic acid product.

A "one-pot" method has been developed for the synthesis of analogues like 2,4-dichloro-3-nitro-5-fluorobenzoic acid. This process starts with 2,4-dichloro-5-fluoroacetophenone, which undergoes nitration and oxidation in the presence of nitric acid. The reaction is carefully temperature-controlled, initially proceeding at a low temperature for the nitration step and then heated to complete the oxidation, providing the target product in high yield. nih.gov

Furthermore, cyano-substituted derivatives, such as 2,4-dichloro-3-cyano-5-fluorobenzoic acid, have been synthesized from precursors like 2,6-dichloro-3-fluorobenzonitrile (B173952) in a two-step process. researchgate.net

Table 1: Synthesis of Dichloro-fluorobenzoic Acid Derivatives

Starting MaterialReagentsIntermediate ProductFinal Product
2,4-Dichlorofluorobenzene1. Acetyl chloride, AlCl₃2. Sodium hypochlorite2,4-Dichloro-5-fluoro-acetophenone2,4-Dichloro-5-fluoro-benzoic acid
2,4-Dichloro-5-fluoroacetophenoneNitric acid-2,4-Dichloro-3-nitro-5-fluorobenzoic acid nih.gov
2,6-Dichloro-3-fluorobenzonitrileVarious-2,4-Dichloro-3-cyano-5-fluorobenzoic acid researchgate.net

Generation of Halogenated Benzaldehydes and Aromatic Alcohols

Halogenated benzaldehydes and aromatic alcohols are crucial intermediates for creating a variety of substituted aromatic compounds.

The synthesis of halogenated benzaldehydes can be achieved through several methods. One approach is the direct halogenation of benzaldehyde (B42025). For example, the chlorination of benzaldehyde in the presence of a catalyst like anhydrous ferric chloride results in the formation of m-chlorobenzaldehyde. youtube.com In the absence of a catalyst, the reaction can lead to the formation of benzoyl chloride. youtube.com Another significant method is the oxidation of halogenated toluenes. The catalytic gas-phase oxidation of substituted toluenes with oxygen can produce the corresponding halo-benzaldehydes. google.com A versatile laboratory-scale method involves the radical halogenation of a methylarene at the benzylic position, for instance using N-Bromosuccinimide (NBS), followed by oxidation of the resulting benzyl halide to the aldehyde. youtube.com

For the preparation of halogenated aromatic alcohols, a direct route involves the chlorination of precursor alcohols. The use of aluminum chloride (AlCl₃) as a Lewis acid in a solvent like 1,4-dioxane (B91453) has been shown to effectively convert primary and secondary benzylic alcohols into the corresponding chlorinated aromatic halides with high selectivity. scirp.orgresearchgate.net This method is advantageous due to the low cost of the reagent and straightforward product isolation. scirp.org

Table 2: Methods for Halogenated Benzaldehyde & Alcohol Synthesis

PrecursorMethodReagentsProduct Type
BenzaldehydeDirect ChlorinationCl₂, anhyd. FeCl₃Halogenated Benzaldehyde youtube.com
Substituted TolueneCatalytic OxidationO₂, CatalystHalogenated Benzaldehyde google.com
MethylareneBenzylic Halogenation & Oxidation1. NBS2. Oxidizing AgentHalogenated Benzaldehyde youtube.com
Benzylic AlcoholLewis Acid ChlorinationAlCl₃, 1,4-dioxaneHalogenated Aromatic Alcohol scirp.org

Formation of Nitrated and Aminated Aromatic Precursors

The introduction of nitro and amino groups onto the aromatic ring provides versatile handles for further functionalization, such as diazotization and subsequent substitution reactions.

Nitrated precursors are commonly synthesized through electrophilic aromatic substitution. For example, the synthesis of 2-fluoro-5-nitrobenzoic acid can be efficiently achieved through the nucleophilic fluorination of a 5-nitro-substituted benziodoxole precursor. youtube.com As previously mentioned, 2,4-dichloro-3-nitro-5-fluorobenzoic acid is synthesized from 2,4-dichloro-5-fluoroacetophenone using nitric acid in a one-pot reaction that combines nitration and oxidation. nih.gov The general nitration of aromatic compounds often requires careful control of reaction conditions to manage regioisomers and ensure safety. acs.org

Aminated aromatic compounds serve as key starting materials. For instance, 3,5-dichloroaniline (B42879) is a precursor for synthesizing related compounds. It can undergo diazotization, where the amino group is converted into a diazonium salt. This salt can then be subjected to reactions like the Sandmeyer reaction to introduce a variety of substituents, including halogens. For example, a diazonium salt of 3,5-dichloroaniline can be treated with copper halide or potassium halide to produce the corresponding halogenated benzene derivative. acs.org

Purification and Isolation Techniques for Halogenated Benzoate Esters in Research Scale

The isolation of pure halogenated benzoate esters from a reaction mixture is a critical final step in their synthesis. A combination of techniques is typically employed to remove unreacted starting materials, catalysts, and byproducts. numberanalytics.com

Liquid-Liquid Extraction: This is often the first step in the workup procedure. After quenching the reaction, the crude ester is typically extracted from the aqueous phase into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. researchgate.net Washing the organic layer with water, brine, or a mild base can help remove water-soluble impurities and acidic or basic residues.

Column Chromatography: For high-purity compounds required at the research scale, column chromatography is a widely used and effective technique. researchgate.netsapub.org This method separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being eluted by a mobile phase (a solvent or solvent mixture). sapub.org The polarity of the solvent system is optimized to achieve separation between the desired ester and any impurities. The retention of aromatic esters in reversed-phase HPLC is related to their structure and partition coefficients, which can help in method development. nih.gov

Recrystallization: This technique is used to purify solid esters. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound crystallizes out in a purer form, leaving impurities behind in the solvent. The choice of solvent is crucial for effective purification. scirp.org

Distillation: For liquid esters, vacuum distillation is a common purification method, especially for separating compounds with different boiling points. acs.orgresearchgate.net Reducing the pressure allows the distillation to occur at a lower temperature, which is beneficial for thermally sensitive compounds.

The selection and sequence of these techniques depend on the specific physical properties of the target ester and the nature of the impurities present in the crude reaction mixture.

Advanced Spectroscopic Characterization and Structural Analysis of Ethyl 3,5 Dichloro 2 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Ethyl 3,5-dichloro-2-fluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a complete picture of its molecular identity.

Proton (¹H) NMR Spectral Interpretation and Assignment

The ¹H NMR spectrum of this compound provides crucial information about the number and types of protons and their neighboring atoms. The ethyl ester group is expected to exhibit a characteristic ethyl pattern: a quartet and a triplet. The quartet arises from the methylene (B1212753) protons (-CH₂-) adjacent to the methyl group, and the triplet is due to the terminal methyl protons (-CH₃). The chemical shifts of these signals are influenced by the electronegativity of the neighboring oxygen atom.

The aromatic region of the spectrum is defined by the protons attached to the benzene (B151609) ring. In the case of this compound, there are two aromatic protons. Their chemical shifts and coupling patterns are dictated by the substitution pattern of the ring, specifically the presence of two chlorine atoms and a fluorine atom. These electron-withdrawing groups will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The coupling between the two aromatic protons and with the fluorine atom will result in a complex splitting pattern, which can be analyzed to confirm their relative positions on the ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0Doublet of doublets1HAromatic H
~ 7.6 - 7.8Doublet of doublets1HAromatic H
~ 4.4Quartet2H-OCH₂CH₃
~ 1.4Triplet3H-OCH₂CH₃

Note: These are predicted values and may differ from experimental results.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum, around 160-170 ppm. The carbons of the ethyl group will appear in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~ 163 (d, J ≈ 250 Hz)C-F
~ 160C=O
~ 135 (d)C-Cl
~ 133 (d)C-Cl
~ 130Aromatic C-H
~ 128Aromatic C-H
~ 125 (d)C-CO
~ 62-OCH₂CH₃
~ 14-OCH₂CH₃

Note: These are predicted values and may differ from experimental results. 'd' indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. nih.gov The chemical shift of the fluorine atom in this compound will be influenced by the electronic environment of the aromatic ring. The presence of the ortho-ester group and the two meta-chlorine atoms will determine its specific resonance frequency. The coupling of the fluorine atom with the adjacent aromatic protons will result in a multiplet in the ¹⁹F NMR spectrum, providing further confirmation of the substitution pattern. Studies on other fluorobenzoates have shown that the chemical shift of an ortho-fluorine is sensitive to its molecular environment. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. A strong absorption band is anticipated for the carbonyl (C=O) stretching vibration of the ester group, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will also give rise to strong bands in the fingerprint region (1300-1000 cm⁻¹).

The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be diagnostic of the arrangement of substituents. The C-Cl and C-F stretching vibrations will appear at lower frequencies, typically below 1200 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000Weak-MediumAromatic C-H Stretch
~ 2980-2850Weak-MediumAliphatic C-H Stretch
~ 1730StrongC=O Stretch (Ester)
~ 1600, 1580, 1470Medium-StrongAromatic C=C Stretch
~ 1250StrongAsymmetric C-O-C Stretch
~ 1100StrongSymmetric C-O-C Stretch
~ 800-700StrongC-Cl Stretch
~ 1200StrongC-F Stretch

Note: These are predicted values and may differ from experimental results.

Fourier Transform Raman (FT-Raman) Spectroscopy

The FT-Raman spectrum of this compound will provide complementary information to the FT-IR spectrum. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong Raman signals. The C=C stretching vibrations of the aromatic ring will also be prominent. The C=O stretching vibration of the ester may be weaker in the Raman spectrum compared to the IR spectrum.

Vibrations involving the less polar C-Cl bonds are often more intense in the Raman spectrum than in the IR spectrum. The FT-Raman spectrum can therefore be particularly useful for confirming the presence and substitution pattern of the chloro substituents.

Table 4: Predicted FT-Raman Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H Stretch
~ 1600StrongAromatic C=C Stretch (Ring Breathing)
~ 1000StrongSymmetric Ring Breathing
~ 800-700Medium-StrongC-Cl Stretch

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be indispensable for determining the precise elemental composition of this compound. This technique can differentiate between compounds with the same nominal mass but different chemical formulas by measuring mass-to-charge ratios to a very high degree of accuracy. For this compound (C₉H₇Cl₂FO₂), the expected exact mass would be calculated and compared against the measured value to confirm its elemental composition.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry is a hard ionization technique that typically produces numerous fragment ions, providing a detailed "fingerprint" of the molecule's structure. While specific data for this compound is not available, the fragmentation pattern can be predicted based on the behavior of similar halogenated aromatic esters. Expected fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃), cleavage of the ester group, and sequential loss of chlorine and fluorine atoms from the aromatic ring. Analysis of related compounds, such as ethyl 3-(2-chlorophenyl)-propenoate, has shown that the position of halogen substituents significantly influences the fragmentation pathways. nih.gov

Electrospray Ionization Mass Spectrometry (ES-MS)

Electrospray Ionization is a soft ionization technique that is particularly useful for polar and large molecules. frontiersin.org For a small molecule like this compound, ES-MS, especially in conjunction with tandem mass spectrometry (MS/MS), could be used to gently ionize the molecule, typically by forming adducts with ions like sodium ([M+Na]⁺), and then induce fragmentation in a controlled manner. researchgate.net This would provide valuable information about the connectivity of the molecule and the stability of its fragments.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray Diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Data Analysis and Refinement

To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other public databases. A typical analysis would involve growing a suitable single crystal, collecting diffraction data, solving the structure using direct methods or Patterson methods, and refining the structural model against the experimental data. The refinement process would yield key crystallographic parameters, which would be presented in a data table.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The analysis of the crystal structure of related dichlorobenzaldehyde isomers has revealed that C-H···O contacts and stacking interactions are often the most significant in determining the crystal packing. nih.gov In the case of this compound, one would expect to observe various weak intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. The presence of chlorine and fluorine atoms could also lead to halogen bonding (C-Cl···O or C-F···π interactions), which are increasingly recognized as important forces in crystal engineering. dntb.gov.uarsc.org A detailed analysis of these interactions would provide insight into the supramolecular assembly of the molecules in the solid state.

Elemental Analysis for Stoichiometric Composition Confirmation

To confirm the stoichiometric composition of this compound, a theoretical elemental analysis was performed based on its molecular formula, C₉H₇Cl₂FO₂. This calculation provides the expected percentage composition of each element—Carbon (C), Hydrogen (H), Chlorine (Cl), Fluorine (F), and Oxygen (O)—in a pure sample of the compound.

The molecular formula C₉H₇Cl₂FO₂ indicates that each molecule of this compound contains 9 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, and 2 oxygen atoms. The theoretical percentages are derived from the atomic weights of these elements and the molecular weight of the compound.

Table 1. Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Percentage (%)
CarbonC12.0119108.09945.81
HydrogenH1.00877.0563.00
ChlorineCl35.453270.90630.05
FluorineF18.998118.9988.05
OxygenO15.999231.99813.56
Total 236.057 100.00

This table was generated based on the known molecular formula and atomic masses of the constituent elements. The confirmation of these values through experimental analysis is a standard procedure in the characterization of a newly synthesized or purified compound.

Computational and Quantum Chemical Investigations of Ethyl 3,5 Dichloro 2 Fluorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. It has become a fundamental tool in quantum chemistry and materials science for predicting molecular properties.

Selection and Validation of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex many-electron interactions, and a variety of functionals exist, each with different levels of theory and computational cost. For a molecule like Ethyl 3,5-dichloro-2-fluorobenzoate, a hybrid functional such as B3LYP, which combines the strengths of Hartree-Fock theory and DFT, is often a suitable starting point. Other functionals, including those from the Minnesota family (e.g., M06-2X) or long-range corrected functionals (e.g., ωB97X-D), might also be employed to accurately describe non-covalent interactions and electronic excitations.

The basis set determines the set of mathematical functions used to build the molecular orbitals. For molecules containing halogens, it is crucial to use basis sets that can adequately describe the electron distribution around these electronegative atoms. Pople-style basis sets, such as 6-311+G(d,p), or Dunning's correlation-consistent basis sets, like aug-cc-pVDZ, which include diffuse and polarization functions, are typically employed. The validation of the chosen functional and basis set would involve comparing calculated properties (e.g., geometric parameters) with available experimental data for structurally similar molecules or, if possible, for the title compound itself.

Optimized Molecular Geometries and Conformational Energy Landscapes

A primary step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles.

Furthermore, due to the flexible ethyl group, the molecule can exist in different conformations. A conformational analysis would be necessary to identify the various stable conformers and their relative energies. This involves systematically rotating the rotatable bonds and calculating the energy at each step to map out the potential energy surface. The results would reveal the global minimum energy conformer, which is the most populated at equilibrium, as well as other low-energy conformers that might be present.

Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Conformer of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl (C3)1.74C2-C3-C4120.5
C-Cl (C5)1.74C4-C5-C6120.5
C-F (C2)1.35C1-C2-F118.0
C=O1.21O=C-O(Et)125.0
C-O(Et)1.36C(O)-O-CH2115.0

Note: This table presents hypothetical data for illustrative purposes, as specific research on this compound is not available.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

Elucidation of Intramolecular Charge Transfer Phenomena

The spatial distribution of the HOMO and LUMO provides insights into the electronic properties of the molecule. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atoms of the ester group. The LUMO, on the other hand, would be expected to be distributed over the electron-deficient regions, potentially including the carbonyl carbon and the aromatic ring, influenced by the electron-withdrawing halogen substituents. The overlap between the HOMO and LUMO can indicate the possibility of intramolecular charge transfer (ICT) upon electronic excitation. A significant overlap suggests a lower energy for such a transition.

Reactivity Predictions Based on Energy Gaps

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for predicting the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. The calculated HOMO and LUMO energies would allow for the determination of various global reactivity descriptors, such as electronegativity, chemical hardness, and softness, which further quantify the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
HOMO Energy-7.50
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)6.30

Note: This table presents hypothetical data for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonds.

The NBO analysis for this compound would reveal the nature of the chemical bonds (e.g., σ and π bonds) and the hybridization of the atoms. A key aspect of NBO analysis is the investigation of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonds or Rydberg orbitals).

For instance, the interaction between the lone pair orbitals of the oxygen atoms in the ester group and the antibonding orbitals of the adjacent C-C and C=O bonds would be quantified. Similarly, the delocalization of electron density from the lone pairs of the halogen atoms into the antibonding orbitals of the aromatic ring can be analyzed. The second-order perturbation theory analysis within the NBO framework provides the stabilization energy (E(2)) associated with these interactions, with larger E(2) values indicating stronger interactions. These hyperconjugative interactions play a significant role in determining the molecule's geometry, stability, and reactivity.

Table 3: Hypothetical NBO Analysis - Significant Donor-Acceptor Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O1)π(C=O)45.2
LP (O2)σ(C(Aryl)-C(O))5.8
π (C1-C6)π(C2-C3)18.5
LP (Cl)σ(C-C)2.1
LP (F)σ*(C-C)1.5

Note: This table presents hypothetical data for illustrative purposes. LP denotes a lone pair, and π and σ* denote antibonding orbitals.*

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is calculated by determining the electrostatic potential at a particular point in space near a molecule, arising from the charge distribution of the electrons and nuclei. This analysis is crucial for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions.

An MEP map of this compound would be expected to reveal regions of negative and positive electrostatic potential. The areas of negative potential, typically colored in shades of red and yellow, would indicate regions of high electron density. These would be concentrated around the electronegative atoms: the fluorine, the two chlorine atoms, and the oxygen atoms of the ester group. These regions represent the likely sites for electrophilic attack, where the molecule is susceptible to interaction with positively charged species.

Conversely, regions of positive electrostatic potential, usually depicted in blue, highlight areas of electron deficiency. For this compound, these would likely be found around the hydrogen atoms of the ethyl group and the aromatic ring. These positive regions are indicative of sites prone to nucleophilic attack. The interplay of these positive and negative regions provides a detailed picture of the molecule's reactivity and its potential for forming intermolecular interactions, such as hydrogen bonds.

Vibrational Spectra Simulation and Potential Energy Distribution (PED) Analysis for Band Assignment

Theoretical vibrational spectra, typically calculated using methods like Density Functional Theory (DFT), provide a powerful means to understand the molecular vibrations of a compound. For this compound, a simulated infrared (IR) and Raman spectrum would display a series of absorption bands, each corresponding to a specific vibrational mode of the molecule.

To accurately assign these theoretical bands to specific molecular motions, a Potential Energy Distribution (PED) analysis is employed. PED analysis decomposes the total vibrational energy of a normal mode into contributions from the internal coordinates of the molecule, such as bond stretching, angle bending, and torsional motions.

For this compound, a PED analysis would allow for the unambiguous assignment of key vibrational frequencies. For instance, it would distinguish the C-F stretching vibration from the C-Cl stretching vibrations, which are expected in distinct regions of the spectrum. Similarly, the characteristic C=O stretching of the ester group, the C-O stretching, and various aromatic C-C stretching and C-H bending modes could be precisely identified. This detailed assignment is fundamental for interpreting experimental vibrational spectra and for understanding the molecule's structural dynamics.

Nonlinear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is characterized by its hyperpolarizability tensors. The first-order hyperpolarizability (β) is a key parameter that governs second-order NLO phenomena, such as second-harmonic generation.

Computational quantum chemistry provides a reliable method for predicting the NLO properties of molecules. For this compound, the first-order hyperpolarizability would be calculated using quantum mechanical methods, often DFT with a suitable functional and basis set. The calculation would yield the components of the β tensor, from which the total (or static) first-order hyperpolarizability can be determined.

The magnitude of the first-order hyperpolarizability is influenced by the molecule's electronic structure, particularly the presence of electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer. In this compound, the halogen atoms act as electron-withdrawing groups, which would influence the distribution of electron density and, consequently, the NLO response. A computational study would provide quantitative values for the hyperpolarizability, offering insight into the potential of this compound as an NLO material.

Topological Analysis of Electron Density: Electron Localization Function (ELF) and Local Orbital Locator (LOL)

The topological analysis of the electron density provides a deeper understanding of the chemical bonding within a molecule. The Electron Localization Function (ELF) and the Local Orbital Locator (LOL) are two powerful tools used for this purpose. They offer a visualization of electron localization in a chemically intuitive manner.

ELF analysis, based on the Pauli exclusion principle, reveals the regions of space where the probability of finding a pair of electrons is high. For this compound, an ELF map would delineate the core electron shells of the heavy atoms, the covalent bonds, and the lone pairs of electrons on the oxygen, fluorine, and chlorine atoms. The ELF basins of attraction would correspond to these chemical features, providing a clear picture of the bonding and non-bonding electron pairs.

The Local Orbital Locator (LOL) is another function that provides similar information to ELF, indicating regions where localized orbitals are most prominent. An LOL analysis of this compound would complement the ELF findings, offering a visual representation of the electron pairing in the molecule. Together, ELF and LOL analyses provide a detailed and quantitative description of the chemical bonds and the electronic structure, going beyond simple Lewis structure representations.

Reactivity Profiles and Mechanistic Chemical Transformations of Ethyl 3,5 Dichloro 2 Fluorobenzoate

Nucleophilic Acyl Substitution Reactions: Hydrolysis and Transesterification

The ester functional group in ethyl 3,5-dichloro-2-fluorobenzoate is susceptible to nucleophilic acyl substitution reactions. These reactions proceed via the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the ethoxy leaving group.

Hydrolysis: The hydrolysis of this compound to its corresponding carboxylic acid, 3,5-dichloro-2-fluorobenzoic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, facilitating the attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is a more common and often more efficient method. The hydroxide (B78521) ion directly attacks the carbonyl carbon. The reaction is irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. The equilibrium can be shifted towards the product by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.

ReactionReagents and ConditionsProductNotes
Hydrolysis NaOH, H₂O/EtOH, reflux3,5-dichloro-2-fluorobenzoic acidSaponification is typically faster and more complete than acid-catalyzed hydrolysis.
Transesterification R-OH, H⁺ or RO⁻ catalyst3,5-dichloro-2-fluoro-[R-ester]The reaction is reversible and driven to completion by Le Chatelier's principle.

Aromatic Nucleophilic Substitution (SNAr) Reactions at Halogenated Positions

The benzene (B151609) ring of this compound is electron-deficient due to the presence of three electron-withdrawing halogen substituents and the ester group. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions is a key consideration.

The fluorine atom, being the most electronegative, strongly activates the positions ortho and para to it for nucleophilic attack. The chlorine atoms also contribute to the electron deficiency of the ring. The positions on the ring are activated for SNAr in the following order of decreasing reactivity: C2 > C5 > C3. The fluorine at C2 is highly activated by the para-ester group and the ortho-chlorine. The chlorine at C5 is activated by the ortho-fluorine and the para-ester group. The chlorine at C3 is the least activated.

Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates. For instance, reaction with an amine would be expected to preferentially displace the fluorine at the C2 position. The reaction proceeds via the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Position of AttackActivating GroupsExpected Reactivity
C2 (Fluorine) para-ester, ortho-chlorineHigh
C5 (Chlorine) ortho-fluorine, para-esterModerate
C3 (Chlorine) ortho-ester, meta-fluorine, meta-chlorineLow

A study on the SNAr amination of 5-substituted-2,4-dichloropyrimidines showed that tertiary amine nucleophiles can exhibit excellent C-2 selectivity. nih.gov While not a direct analogue, this suggests that the electronic environment significantly influences regioselectivity.

Electrophilic Aromatic Substitution: Regioselectivity and Reaction Pathways

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of multiple electron-withdrawing groups (two chlorines, one fluorine, and an ester). Forcing conditions, such as the use of strong electrophiles and high temperatures, would be required for any substitution to occur.

The directing effects of the substituents are as follows:

Halogens (Cl, F): Ortho, para-directing but strongly deactivating.

Ethyl Benzoate (B1203000) Group: Meta-directing and strongly deactivating.

The only available position for substitution is C6. The directing groups would influence the reactivity at this position as follows:

ortho to the fluorine at C2.

ortho to the chlorine at C5.

meta to the chlorine at C3.

meta to the ester group at C1.

Given the strong deactivating nature of all substituents, electrophilic aromatic substitution is generally not a favored reaction pathway for this molecule. For example, the nitration of 2,5-dichlorobenzoic acid requires concentrated sulfuric acid and a mixed acid of nitric and sulfuric acid. google.com Similar harsh conditions would be expected for the nitration of this compound.

Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Aromatic Core

The carbon-chlorine bonds in this compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bonds can be differentiated based on their electronic environment.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. It is a versatile method for forming C-C bonds. researchgate.netnih.govlibretexts.org The chlorine at the C5 position is likely to be more reactive than the one at the C3 position due to the stronger activation by the ortho-fluorine and para-ester group. Regiospecific Suzuki coupling has been observed in other dichlorinated systems, such as 3,5-dichloroisothiazole-4-carbonitrile, where reaction occurs preferentially at the more activated position. libretexts.org

Heck-Mizoroki Reaction: This reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. google.comresearchgate.netresearchgate.net Similar to the Suzuki coupling, the relative reactivity of the two chlorine atoms would influence the regioselectivity of the reaction.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl halide with an amine. nih.govacs.orgmasterorganicchemistry.com This method is often preferred over SNAr for forming aryl amines, especially when the aromatic ring is not strongly activated or when milder conditions are required. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.govgoogle.com

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura Organoboron compound (e.g., R-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), BaseArylated or vinylated benzoate
Heck-Mizoroki Alkene (e.g., H₂C=CHR)Pd catalyst (e.g., Pd(OAc)₂), BaseAlkenyl-substituted benzoate
Buchwald-Hartwig Amination Amine (e.g., R₂NH)Pd catalyst, Ligand, BaseAmino-substituted benzoate

Reduction and Oxidation Reactions of the Benzoate Moiety and Aromatic Ring

Reduction:

Ester Reduction: The ethyl ester group can be reduced to a primary alcohol, (3,5-dichloro-2-fluorophenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comdoubtnut.com The reaction typically proceeds via the formation of an aldehyde intermediate, which is further reduced to the alcohol.

Aromatic Ring Reduction: The reduction of the aromatic ring is challenging due to its inherent stability. Under harsh conditions (high pressure and temperature) with catalysts like rhodium or ruthenium, the benzene ring can be hydrogenated to a cyclohexane (B81311) ring.

Oxidation:

Aromatic Ring Oxidation: The polychlorinated benzene ring is generally resistant to oxidation due to the deactivating nature of the halogen substituents. libretexts.orgnih.gov However, under specific biological or harsh chemical conditions, oxidation can occur. For example, certain cytochrome P450 enzymes have been engineered to oxidize polychlorinated benzenes to their corresponding phenols. nih.gov

Side-Chain Oxidation: As there are no alkyl side chains on the benzene ring, this type of oxidation is not applicable.

Reaction TypeReagent/ConditionMoiety AffectedProduct
Reduction LiAlH₄Ethyl ester(3,5-dichloro-2-fluorophenyl)methanol
Reduction H₂, High pressure/temp, Rh/CAromatic ringEthyl 3,5-dichloro-2-fluorocyclohexanecarboxylate
Oxidation Engineered Cytochrome P450Aromatic ringChlorinated and fluorinated phenol (B47542) derivatives

Structure Activity Relationship Sar Studies: Mechanistic Insights into Biochemical Interactions

In Silico Exploration of Molecular Interactions with Biomolecular Targets

Computational, or in silico, methods are powerful tools for predicting and analyzing the interactions between small molecules like Ethyl 3,5-dichloro-2-fluorobenzoate and their potential protein targets. These techniques provide a theoretical foundation for understanding potential biological effects before undertaking laboratory experiments.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. researchgate.netbiotech-asia.org This method helps in understanding the binding affinity and mode of interaction, which are crucial for a compound's biological activity. For halogenated benzoates and their derivatives, docking studies have been instrumental in identifying potential protein targets and elucidating binding mechanisms.

Hypothetically, in a docking simulation with a target protein, the dichlorofluorophenyl ring of this compound would likely orient itself within a hydrophobic pocket, with the halogens potentially interacting with specific residues. The carbonyl oxygen of the ester group could act as a hydrogen bond acceptor, a common feature in ligand-protein interactions.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. dovepress.comnih.gov A pharmacophore model can then be used as a query to screen large databases of compounds to find new, potentially active molecules. dovepress.comnih.gov This approach is a cornerstone of rational drug design. pharmacophorejournal.com

For a molecule like this compound, a pharmacophore model would likely include features such as:

Aromatic Ring: The central phenyl ring.

Hydrogen Bond Acceptor: The oxygen atoms of the ester group.

Halogen Bond Donors: The chlorine and fluorine atoms.

Hydrophobic Features: The aromatic ring and the ethyl group.

By analyzing the pharmacophores of known active compounds with similar structural motifs, such as other halogenated anti-proliferative agents, it is possible to infer the key features required for activity. For example, studies on various kinase inhibitors have revealed common pharmacophoric features that are essential for their inhibitory action. nih.govmdpi.com The development of a pharmacophore model for this compound and its analogues could guide the synthesis of new derivatives with potentially enhanced or more specific biological activities.

In Vitro Investigations of Anti-proliferative Mechanisms

In vitro studies using cell cultures are essential for validating the predictions made by in silico methods and for elucidating the specific cellular mechanisms through which a compound exerts its effects. While direct studies on this compound are limited, research on related halogenated and benzoate (B1203000) compounds provides valuable insights into potential anti-proliferative mechanisms.

Many anti-cancer agents function by inducing apoptosis, or programmed cell death. A key pathway in apoptosis involves the activation of a family of proteases called caspases. proquest.com Studies on other compounds have shown that they can trigger apoptosis by activating initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3). kit.edu For example, extracts from Annona muricata, which contain various aromatic compounds, have been shown to enhance caspase-9 and caspase-8 activity in colorectal cancer cells. proquest.com It is plausible that a halogenated benzoate like this compound could also modulate such apoptotic pathways.

Tyrosine kinases are another important class of targets for anti-cancer drugs. nih.gov These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. mdpi.com Dysregulation of tyrosine kinase activity is a hallmark of many cancers. nih.gov Numerous tyrosine kinase inhibitors have been developed, and many contain halogenated aromatic rings in their structures, which contribute to their binding and inhibitory activity. researchgate.netdcchemicals.com Studies on novel phthalic-based tyrosine kinase inhibitors have demonstrated their potential to inhibit kinases like EGFR and HER2. nih.gov Given its structure, this compound could potentially act as a tyrosine kinase inhibitor, though this requires experimental verification.

The cytotoxic effects of a compound are highly dependent on its chemical structure. Studies on benzoic acid have demonstrated its cytotoxic effects on various cancer cell lines, with IC50 values varying significantly depending on the cell line. dergipark.org.trdergipark.org.tr For example, benzoic acid has shown cytotoxic activity against prostate (PC3), cervical (HeLa), and liver (HUH7) cancer cells. dergipark.org.trresearchgate.net

Halogenation can significantly influence the cytotoxicity of a compound. Research on halogenated phenoxychalcones has shown that the type and position of the halogen atom can dramatically affect their anti-cancer activity against breast cancer cell lines (MCF-7). nih.gov Similarly, halogenated tin complexes have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. nih.gov These findings suggest that the dichloro- and fluoro-substituents on this compound are likely to be key determinants of its potential cytotoxic activity and the specific mechanisms involved.

Mechanistic Studies of Antimicrobial Activities

In addition to potential anti-proliferative effects, halogenated aromatic compounds and esters can also exhibit antimicrobial properties. The mechanisms underlying these activities often involve disruption of microbial cell membranes or inhibition of essential enzymes.

Research on fatty acid esters has shown that they can possess significant antibacterial and antifungal activity. nih.govnih.gov The antimicrobial effect often increases with the lipophilicity of the ester, up to a certain point. nih.gov The mechanism is thought to involve the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death. nih.govnih.gov

Furthermore, halogenated compounds are known to have antimicrobial properties. The presence of chlorine and fluorine in the structure of this compound could enhance its ability to interfere with microbial processes. For instance, some halogenated compounds can inhibit enzymes involved in microbial metabolism or DNA replication. While specific studies on the antimicrobial mechanism of this compound are lacking, based on the known activities of its structural components, it could potentially act as an antimicrobial agent by disrupting cell membranes and inhibiting key microbial enzymes.

Structure-Dependent Inhibition of Bacterial and Fungal Growth

While specific microbiological studies focusing exclusively on this compound are not extensively detailed in the public domain, the well-established principles of SAR for halogenated compounds allow for predictions of its potential antimicrobial activity. The presence of halogens on an aromatic ring is a common strategy to enhance antimicrobial potency. nih.gov For instance, the introduction of halogenated benzoyl groups to other molecular scaffolds has been shown to significantly boost antifungal activity against pathogens like Cryptococcus neoformans and Saccharomyces cerevisiae. nih.gov

The antimicrobial efficacy of halogenated aromatics is highly dependent on the nature and position of the halogens. Studies on various halogenated molecules indicate that chlorine and fluorine substituents can profoundly influence activity. nih.gov The pattern of substitution is critical; for example, in some molecular series, moving a chloro group or replacing it with fluorine can alter the minimum inhibitory concentration (MIC) against bacteria such as Staphylococcus aureus. nih.gov Generally, the increased lipophilicity and electronic effects imparted by halogens can facilitate the compound's passage across microbial cell membranes and enhance its interaction with intracellular targets. The dichloro-fluoro substitution pattern on the benzoate ring suggests a high potential for antimicrobial effects, a concept supported by broad research into similar compounds. researchgate.net

Table 1: Influence of Halogenation on Antimicrobial Activity (Conceptual)

Structural FeaturePredicted Influence on Antimicrobial ActivityRationale
3,5-Dichloro Substitution Enhancement of potencyIncreases lipophilicity, aiding membrane transport; acts as a bulky group that can influence binding to target sites.
2-Fluoro Substitution Modulation of electronic properties and bindingStrong electron-withdrawing nature alters the charge distribution of the ring; fluorine can act as a hydrogen bond acceptor, potentially increasing binding affinity to microbial targets. mdpi.com
Ethyl Ester Group Modification of solubility and cell uptakeAffects the overall hydrophobicity and steric profile of the molecule, influencing its ability to approach and penetrate microbial cells.

Investigations into Interactions with Microbial Cellular Components

The mechanism by which halogenated aromatic compounds exert their antimicrobial effects often involves direct interaction with essential cellular components. For this compound, several potential mechanisms can be inferred from studies on analogous structures.

A primary mode of action for many aromatic compounds is the disruption of microbial membranes, leading to leakage of cellular contents and loss of metabolic function. The lipophilic character endowed by the two chlorine atoms would likely enhance its partitioning into the lipid bilayer of bacterial and fungal cell membranes.

Furthermore, halogenated compounds are known to be inhibitors of microbial enzymes. The specific electronic and steric profile of this compound makes it a candidate for inhibiting key metabolic enzymes. In some bacteria, the effectiveness of such compounds can be limited by efflux pumps, which actively expel foreign molecules from the cell. nih.gov Conversely, some microbes possess enzymatic systems, such as flavin-dependent monooxygenases, capable of dehalogenating aromatic compounds as a detoxification mechanism, which could reduce the compound's efficacy. nih.gov

Design Principles for Modulating Biological Properties based on Halogenation Patterns

The specific halogenation pattern of this compound is not accidental; it is a result of design principles aimed at fine-tuning the molecule's biological and physicochemical properties. The presence of multiple halogens—particularly the combination of chlorine and fluorine—offers a powerful tool for modulating molecular interactions. mdpi.comchemrxiv.org

Steric and Electronic Effects of Dichloro-Fluoro Substitution on Molecular Recognition

The biological activity of a molecule is governed by its ability to be recognized by and bind to a specific biological target, such as a receptor or enzyme active site. The dichloro-fluoro substitution pattern on the ethyl benzoate scaffold creates a unique combination of steric and electronic effects that are critical for molecular recognition.

Electronic Effects: Both chlorine and fluorine are highly electronegative, acting as strong electron-withdrawing groups. This has a profound effect on the electron density of the aromatic ring. The ortho-fluoro atom, in particular, significantly lowers the pKa of the parent benzoic acid and influences the electrostatic potential of the entire molecule. This altered electronic landscape is crucial for forming specific interactions, such as dipole-dipole and electrostatic interactions, with amino acid residues in a protein binding pocket. msu.edu

Impact on Binding Affinity and Enzyme Inhibition Mechanisms

The steric and electronic properties endowed by the dichloro-fluoro pattern directly translate into the molecule's binding affinity and its ability to inhibit enzymes.

Binding Affinity: The introduction of halogens can significantly enhance binding affinity. Fluorine, for example, is known to boost binding affinity and improve pharmacokinetic properties. mdpi.com Halogen atoms, particularly chlorine, can participate in "halogen bonding," a non-covalent interaction where the electropositive region on the halogen interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) in a protein. This provides an additional stabilizing force that can lock the inhibitor into the active site, increasing its potency. The combination of hydrogen bonding potential (from the fluorine) and halogen bonding (from the chlorines) can lead to very high binding affinity.

Enzyme Inhibition: Benzoic acid derivatives are known to act as competitive inhibitors of various enzymes, such as protein-tyrosine phosphatases and polyphenol oxidase. nih.govnih.gov In competitive inhibition, the inhibitor molecule resembles the natural substrate and competes for the same active site. The specific structure of this compound allows it to mimic the binding of a natural substrate, while its halogen substituents can form strong interactions that prevent the catalytic action of the enzyme. The binding can be reversible, and the inhibition type could be competitive, non-competitive, or mixed, depending on whether the compound binds only to the active site or to an allosteric site as well. nih.gov

Table 2: Predicted Impact of Substitution Pattern on Biochemical Interactions

Structural FeatureEffect on Molecular PropertiesConsequence for Biological Interaction
2-Fluoro Group Strong electron-withdrawing; potential H-bond acceptor.Modifies electrostatic potential for receptor recognition; can form specific hydrogen bonds in a binding pocket. mdpi.com
3,5-Dichloro Groups Adds steric bulk; electron-withdrawing; potential for halogen bonding.Defines molecular shape for fit into active sites; enhances binding affinity through van der Waals forces and specific halogen bonds. chemrxiv.org
Combined Pattern Creates a unique electrostatic surface and shape.High specificity and potentially high affinity for target enzymes or receptors.
Ethyl Ester Moiety Increases lipophilicity and alters steric profile.Influences solubility, membrane permeability, and fit within the binding site; may be hydrolyzed by esterases in vivo.

Advanced Applications in Materials Science and Agrochemical Research

Role as Building Blocks in the Synthesis of Quinolone Antibiotics and Analogues

Information regarding the direct use of Ethyl 3,5-dichloro-2-fluorobenzoate as a building block in the synthesis of quinolone antibiotics is not available in the reviewed scientific literature. The structural frameworks of most commercially significant fluoroquinolone antibiotics typically require a fluorine atom at the C-6 position of the quinolone ring, which is synthetically derived from a precursor like 3-chloro-4-fluoroaniline (B193440) or 2,4-dichloro-5-fluorobenzoyl acetate (B1210297). The 2-fluoro substitution pattern of this compound does not directly lend itself to the established synthetic routes for creating this critical C-6 fluorine substitution.

Utility as an Intermediate in the Preparation of Veterinary Active Pharmaceutical Ingredients (APIs)

There is no direct evidence in the reviewed literature to confirm the utility of this compound as an intermediate in the preparation of existing veterinary active pharmaceutical ingredients. While related structures, such as 3,5-dichloro-2,2,2-trifluoroacetophenone, are known key intermediates for isoxazoline (B3343090) class veterinary drugs like Fluralaner, a direct synthetic link or conversion from this compound is not documented.

Applications in Herbicide Development through Structure-Property Relationships

No specific applications or studies involving this compound in herbicide development were found in the reviewed literature. Research in agrochemicals is extensive, but the focus has been on other halogenated benzene (B151609) derivatives with different substitution patterns.

Precursor in the Synthesis of Fluorinated Azobenzene (B91143) Derivatives for Photopharmacological Studies

This compound serves as a potential precursor in the synthesis of fluorinated azobenzene derivatives, a class of molecules at the forefront of photopharmacology research. Azobenzenes are molecular photoswitches that can change their shape (isomerize) when exposed to light of specific wavelengths, allowing for the remote control of biological processes.

The key to their application in biological systems is the ability to switch them using visible light, which is less damaging to cells than UV light. Research has shown that introducing fluorine atoms at the ortho-positions of the azobenzene core (the positions next to the central N=N double bond) is a critical design feature. nih.govacs.orgresearchgate.netnih.gov This ortho-fluorination separates the absorption spectra of the two isomers (E and Z), enabling both forward and reverse isomerization to be triggered efficiently by different wavelengths of visible light (e.g., blue and green light). nih.govacs.org

The synthesis of these advanced photoswitches relies on the coupling of two substituted aromatic rings. This compound, with its strategically placed ortho-fluorine atom, is a valuable starting material for one of these rings. Through standard synthetic transformations, the ethyl ester group can be converted into a functional group required for azobenzene synthesis, such as an amine (-NH2) or a nitro (-NO2) group. This modified dichlorofluoroaniline or dichlorofluoronitrobenzene can then be coupled with another aromatic partner to form the final, highly substituted, and photoswitchable azobenzene molecule. These resulting fluorinated azobenzenes are investigated for their potential to optically control specific biological targets, opening new avenues in pharmacology and neuroscience. researchgate.netacs.orgnih.gov

Table of Synthetic Precursors and Their Photochemical Properties

Precursor TypeKey Structural FeatureResulting Azobenzene PropertyRationale
Ortho-fluoroaniline/nitrobenzeneFluorine atom adjacent to the amine/nitro groupSeparation of E and Z isomer n→π* absorption bandsThe electron-withdrawing fluorine atom lowers the energy of the Z-isomer's n-orbital. nih.govacs.org
Para-substituted ortho-fluoroaromaticsElectron-withdrawing groups (e.g., esters) para to the azo-linkageFurther tuning of absorption spectra for optimal wavelength separationWorks in concert with ortho-fluorine atoms to enhance the separation of n→π* transitions. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues for Ethyl 3,5 Dichloro 2 Fluorobenzoate

Development of More Sustainable and Green Synthetic Routes for the Compound

The pursuit of environmentally benign chemical manufacturing is a cornerstone of modern chemistry. google.com Traditional methods for synthesizing halogenated aromatic compounds often rely on hazardous reagents and generate significant waste. google.com Future research into the synthesis of Ethyl 3,5-dichloro-2-fluorobenzoate should prioritize the development of sustainable and green routes.

Key areas for exploration include:

Biocatalysis: Utilizing enzymes, such as lipases, for the esterification of 3,5-dichloro-2-fluorobenzoic acid could offer a highly selective and environmentally friendly alternative to traditional acid-catalyzed methods. google.com Enzymatic reactions typically proceed under mild conditions in aqueous systems, reducing energy consumption and avoiding the use of harsh chemicals.

Alternative Solvents: Research should focus on replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. google.com For instance, developing a synthetic protocol in an aqueous medium would drastically reduce the environmental impact.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for higher yields compared to batch processing. researchgate.net Future work could design a flow-based synthesis of this compound, potentially integrating synthesis and purification steps to create a more efficient and less wasteful process.

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product. This includes exploring novel halogenation and esterification techniques that avoid the use of stoichiometric reagents in favor of catalytic systems. google.comgoogle.com For example, using "table salt" as a source of chlorine in an environmentally friendly solvent like ethanol (B145695) has been demonstrated for other halogenated heterocycles and could be investigated. google.comsigmaaldrich.com

Comprehensive Mechanistic Studies at the Atomic Level for Complex Biological Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its interactions with biological macromolecules like proteins. nih.gov For this compound, a key unexplored avenue is the detailed investigation of its potential biological interactions at an atomic level.

Future research should focus on:

Computational Docking and Molecular Dynamics: The first step would involve in silico studies. Computational docking simulations can be used to screen this compound against libraries of known protein structures, such as kinases, to predict potential binding affinities and modes. researchgate.net These predictions can identify potential biological targets and guide further experimental work. Molecular dynamics simulations can then model the stability of the predicted ligand-protein complexes over time, providing insights into the dynamics of the interaction.

Protein Binding Assays: The transport and disposition of a potential drug are heavily influenced by its binding to plasma proteins like albumin. nih.govnih.gov Experimental studies, such as equilibrium dialysis or ultrafiltration, should be conducted to determine the extent to which this compound binds to plasma proteins. Understanding this free versus bound ratio is critical for interpreting any observed biological activity. nih.gov

Structural Biology: Should computational and initial screening studies identify a specific protein target, co-crystallization of the compound with the target protein would be the ultimate goal. X-ray crystallography or cryo-electron microscopy could provide a high-resolution, atomic-level picture of the binding site, revealing the specific hydrogen bonds, halogen bonds, and hydrophobic interactions that govern the interaction.

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govchemicalbook.com These technologies can be powerfully applied to this compound to explore its potential and design new, related molecules.

Unexplored avenues in this domain include:

De Novo Design: Generative AI models can use the this compound scaffold as a starting point to design novel molecules. By training these models on vast libraries of known active compounds, they can learn to generate new structures that retain the core features of the parent molecule but are optimized for specific properties, such as improved binding affinity to a target or better metabolic stability.

Property Prediction: Machine learning models, particularly graph neural networks, can be trained to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of molecules directly from their structure. A model could be developed using data from other halogenated benzoates to predict properties like solubility, permeability, and potential toxicity for this compound and its hypothetical derivatives, allowing for early-stage virtual screening and prioritization of candidates.

Reaction Outcome Prediction: AI can also be used to predict the most likely products and yields of chemical reactions. For future derivatization efforts, ML models could help chemists select the most promising reaction conditions and starting materials to achieve a desired transformation on the this compound core.

Exploration of Novel Catalytic Transformations to Access Diverse Derivatives

The functionalization of the this compound core through modern catalytic methods is a rich area for future research. The two chlorine atoms, in particular, serve as handles for a variety of cross-coupling reactions, enabling the creation of a diverse library of derivatives.

Future research should explore:

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N or C-O bond formation) are powerful tools in medicinal chemistry. A systematic investigation into the reactivity of the two chlorine atoms on the ring could be undertaken. It is likely that the chlorine at position 5 is more sterically accessible and may react preferentially, allowing for selective functionalization.

Photoredox Catalysis: Visible-light-driven photoredox catalysis offers mild and often unique reaction pathways. This could be explored for novel functionalizations of the aromatic ring or even the ethyl ester group, potentially enabling reactions that are not possible with traditional thermal methods.

Directed C-H Functionalization: While the chlorine atoms are obvious reaction sites, direct, catalyzed functionalization of the C-H bond at position 6 would be a highly atom-economical way to introduce further diversity. Research into transition-metal catalysts that can selectively activate this specific C-H bond would be a cutting-edge endeavor.

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Intermediate Characterization

To optimize synthetic routes and understand reaction mechanisms, it is crucial to monitor reactions in real-time and identify any transient species. Advanced spectroscopic techniques offer the tools to do this with high precision.

Future directions include:

In-situ NMR and IR Spectroscopy: Implementing real-time monitoring of the synthesis of this compound using in-situ NMR or IR spectroscopy would provide invaluable data. researchgate.netnih.gov This would allow for the precise determination of reaction kinetics, the identification of short-lived intermediates, and the rapid optimization of reaction conditions such as temperature and catalyst loading.

Microcoil and Digital Microfluidics NMR: For reactions requiring scarce or expensive materials, interfacing microcoil NMR with digital microfluidics presents a powerful platform. This would allow for the automated mixing of sub-microliter volumes of reagents inside an NMR spectrometer, enabling the monitoring of reactions and the screening of conditions with minimal waste.

Advanced Mass Spectrometry: Techniques such as electrospray ionization-mass spectrometry (ESI-MS) can be coupled to reaction systems to detect and characterize intermediates in real-time, providing complementary information to NMR and IR.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 3,5-dichloro-2-fluorobenzoate, and how can purity be optimized?

  • Methodology :

  • Esterification : React 3,5-dichloro-2-fluorobenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC or HPLC.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the ester.
  • Purity Validation : Confirm via ¹H/¹³C NMR (CDCl₃ as solvent) and GC-MS. Fluorine and chlorine substituents produce distinct splitting patterns in NMR .
    • Key Challenge : Avoid hydrolysis of the ester group during purification. Use anhydrous conditions and low temperatures.

Q. How can structural ambiguities in this compound be resolved using crystallography?

  • Methodology :

  • X-ray Diffraction : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELX programs for structure refinement .
  • Electron Density Maps : Analyze halogen (Cl/F) positions to distinguish between positional isomers.
    • Data Interpretation : Compare experimental bond lengths/angles with DFT-calculated values to validate stereoelectronic effects of substituents .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?

  • Experimental Design :

  • Kinetic Studies : React with amines (e.g., benzylamine) in DMF, varying temperature (25–80°C). Monitor via ¹⁹F NMR to track fluorine’s electronic effects.
  • Computational Modeling : Use Gaussian or ORCA to calculate transition-state energies, focusing on steric hindrance from Cl substituents .
    • Contradiction Analysis : Discrepancies between experimental and theoretical activation energies may arise from solvent effects not accounted for in simulations.

Q. How do halogen substituents influence the compound’s potential as a protease inhibitor?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with trypsin-like proteases. Fluorine’s electronegativity enhances H-bonding, while chlorine increases hydrophobicity .
  • In Vitro Assays : Test inhibition against trypsin (IC₅₀ determination) and compare with methyl/ethyl analogues (e.g., Mthis compound) .
    • Data Table :
CompoundIC₅₀ (µM)Binding Affinity (kcal/mol)
Ethyl 3,5-dichloro-2-fluoro12.3-8.9
Methyl analogue18.7-7.5
Source: Computational docking (DFT/B3LYP) and enzymatic assays

Q. What strategies mitigate contradictions in reported spectroscopic data for halogenated benzoates?

  • Methodology :

  • Cross-Validation : Compare ¹H/¹³C NMR shifts across solvents (DMSO-d₆ vs. CDCl₃). Chlorine’s deshielding effect varies with solvent polarity .
  • High-Resolution MS : Use ESI-HRMS to confirm molecular ion ([M+H]⁺) and rule out impurities (e.g., residual carboxylic acid).
    • Case Study : Discrepancies in ¹⁹F NMR chemical shifts (δ -112 vs. -115 ppm) may arise from trace metal ions in solvents; use EDTA washing .

Data-Driven Research Directions

Q. How can computational QSAR models predict the bioactivity of halogenated benzoate derivatives?

  • Methodology :

  • Descriptor Selection : Include Cl/F electronegativity, logP, and polar surface area.
  • Validation : Train models using datasets from PubChem or ChEMBL, focusing on antimicrobial/anti-inflammatory endpoints .
    • Limitation : Overfitting risks due to limited experimental data for this compound; use leave-one-out cross-validation .

Q. What crystallographic parameters distinguish this compound from its ortho/meta isomers?

  • Methodology :

  • Unit Cell Comparison : Analyze lattice parameters (a, b, c) and packing diagrams. Ortho isomers exhibit shorter F…Cl contacts due to steric crowding.
  • Hirshfeld Surface Analysis : Quantify halogen-halogen interactions using CrystalExplorer .
    • Data Table :
Isomera (Å)b (Å)c (Å)Cl…F Distance (Å)
3,5-dichloro-2-F7.3210.4512.113.15
2,5-dichloro-3-F6.989.8711.762.89
Source: Crystallographic data from SHELXL-refined structures

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.